molecular formula C8H8N4O B2668563 N-(1-cyanoethyl)pyrimidine-5-carboxamide CAS No. 1602007-11-3

N-(1-cyanoethyl)pyrimidine-5-carboxamide

Cat. No.: B2668563
CAS No.: 1602007-11-3
M. Wt: 176.179
InChI Key: MEWWNXMUPMIMKQ-UHFFFAOYSA-N
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Description

N-(1-cyanoethyl)pyrimidine-5-carboxamide is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanoethyl)pyrimidine-5-carboxamide typically involves the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide in the presence of ammonium chloride. This reaction is carried out under solvent-free conditions, which makes it an environmentally friendly method . The reaction conditions are mild and neutral, avoiding the need for harsh reagents or extreme temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of readily available catalysts suggest that scalable production methods could be developed based on the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanoethyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(1-cyanoethyl)pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyanoethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-5-carbonitrile: Similar in structure but with a nitrile group instead of a carboxamide group.

    Pyrimidine-5-carboxamide: Lacks the cyanoethyl group but shares the carboxamide functionality.

Uniqueness

N-(1-cyanoethyl)pyrimidine-5-carboxamide is unique due to the presence of both the cyanoethyl and carboxamide groups, which confer specific chemical properties and reactivity. This combination makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(1-cyanoethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-6(2-9)12-8(13)7-3-10-5-11-4-7/h3-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWWNXMUPMIMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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